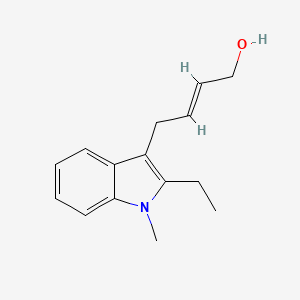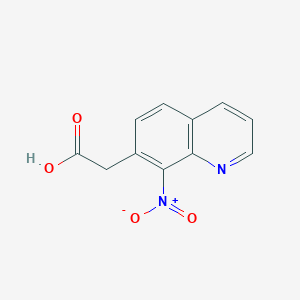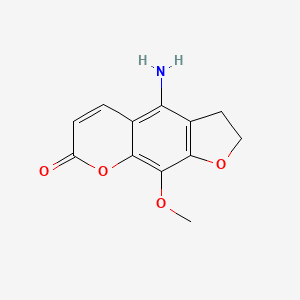
6-(Pentyloxy)quinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pentyloxy)quinolin-3-amine: is a heterocyclic aromatic compound that features a quinoline core substituted with a pentyloxy group at the 6-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pentyloxy)quinolin-3-amine can be achieved through various methods. One common approach involves the Friedländer synthesis , where an aniline derivative reacts with a carbonyl compound under acidic conditions to form the quinoline core. The pentyloxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by a pentyloxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-(Pentyloxy)quinolin-3-amine can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
Chemistry: 6-(Pentyloxy)quinolin-3-amine is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a key intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antimalarial agent. Its structural similarity to other bioactive quinoline derivatives makes it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications include its use as an antimalarial, antibacterial, and antifungal agent. Research is ongoing to explore its efficacy and safety in various medical applications .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of 6-(Pentyloxy)quinolin-3-amine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes and disrupt cellular processes in pathogens. The compound may also interfere with DNA synthesis and repair mechanisms, leading to cell death. Further research is needed to fully elucidate the molecular pathways involved .
Comparison with Similar Compounds
8-Quinolinamines: These compounds share a similar quinoline core but differ in the position and nature of substituents.
N-(2-Arylethyl)quinolin-3-amines: These derivatives have shown promising anti-mycobacterial activity and are structurally related to 6-(Pentyloxy)quinolin-3-amine
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyloxy group at the 6-position and amino group at the 3-position differentiate it from other quinoline derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
6-pentoxyquinolin-3-amine |
InChI |
InChI=1S/C14H18N2O/c1-2-3-4-7-17-13-5-6-14-11(9-13)8-12(15)10-16-14/h5-6,8-10H,2-4,7,15H2,1H3 |
InChI Key |
SAIKAGUFWBZKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC2=CC(=CN=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4,5-Dimethoxyfuro[2,3-B]quinoline](/img/structure/B11878255.png)


![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11878276.png)



